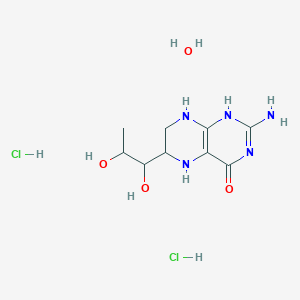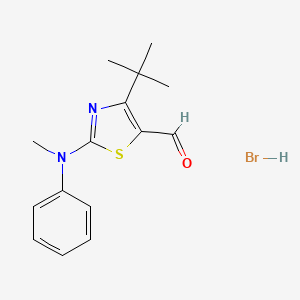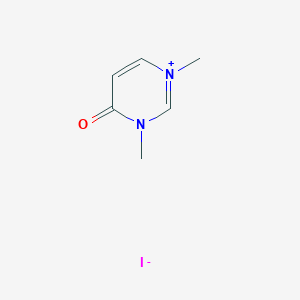
Potassium 2,3,5-triiodobenzoate
概要
説明
Potassium 2,3,5-triiodobenzoate is a chemical compound derived from 2,3,5-triiodobenzoic acid. It is characterized by the presence of three iodine atoms attached to a benzoic acid moiety, with potassium as the counterion. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2,3,5-triiodobenzoate can be synthesized through the neutralization of 2,3,5-triiodobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,3,5-triiodobenzoic acid in a suitable solvent, such as methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Potassium 2,3,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Potassium 2,3,5-triiodobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Medicine: It is used as a contrast agent in X-ray imaging techniques to enhance the visualization of tissues.
作用機序
The mechanism of action of potassium 2,3,5-triiodobenzoate involves its ability to generate reactive oxygen species (ROS) within cells. This increase in ROS can lead to oxidative stress, which in turn induces apoptosis (programmed cell death) in tumor cells . The compound’s iodine atoms play a crucial role in its ability to enhance X-ray contrast, making it useful as a contrast agent in medical imaging.
類似化合物との比較
Similar Compounds
2,4,6-Triiodobenzoic Acid: Another iodinated benzoic acid with similar applications in imaging and synthesis.
2,3,5-Triiodobenzoic Acid: The parent compound of potassium 2,3,5-triiodobenzoate, used in similar applications.
2,3,5-Triiodobenzoic Acid Ethyl Ester: A derivative used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of iodine atoms and potassium counterion, which imparts distinct chemical properties and reactivity. Its ability to generate ROS and its use as a contrast agent in medical imaging highlight its versatility and importance in scientific research and industrial applications.
特性
IUPAC Name |
potassium;2,3,5-triiodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJHZXUGXANNN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2I3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B8093592.png)
![6,7-Dimethylimidazo[2,1-b][1,3]thiazol-4-ium;iodide](/img/structure/B8093599.png)










